

Itacitinib investigational drug status development

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Compound Focus: Itacitinib

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Clinical Development Status of Itacitinib

Indication	Development Phase	Therapeutic Context	Key Findings / Status
Non-Small Cell Lung Cancer (NSCLC) [1]	Phase 2	Combination with Pembrolizumab (anti-PD-1) in treatment-naïve, metastatic NSCLC.	67% best overall response rate; median progression-free survival of 23.8 months.
Myelofibrosis [2]	Phase 2	Monotherapy or combination with low-dose Ruxolitinib after Ruxolitinib treatment.	Modest spleen volume reduction; potential benefit for patients who discontinued Ruxolitinib due to cytopenias.
Cytokine Release Syndrome (CRS) [3]	Phase 2	Prophylaxis for CRS induced by CAR T-cell therapy.	Preclinical data shows dose-dependent cytokine reduction without inhibiting CAR T-cell antitumor activity; trial is ongoing (NCT04071366).
Graft-versus-Host Disease	Recent status unclear	Investigation in various clinical trials.	No recent development reports identified as of early 2025 [5].

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(GVHD) [4]			
Bronchiolitis Obliterans Syndrome [6]	Market Forecast	Potential future therapy.	Forecasted sales data from 2031; development status not specified in available results.

Key Experimental Data and Protocols

For research and development purposes, here are the methodologies and key findings from pivotal recent studies.

Phase 2 Trial in Metastatic NSCLC (Combination with Anti-PD-1) [1]

- **Trial Design:** Patients with treatment-naïve metastatic NSCLC (tumor PD-L1 $\geq 50\%$) first received two cycles of pembrolizumab alone. **Itacitinib** was added at the start of cycles 3 and 4. At cycle 5, patients continued on pembrolizumab alone until disease progression.
- **Primary Assessments:** Imaging was performed at week 6 (after pembrolizumab alone) and week 12 (after **itacitinib** combination). Objective response rate (ORR) was assessed at week 12.
- **Key Results:** The 12-week ORR was 62%, and the best overall response (BOR) with additional follow-up was 67%. The median progression-free survival (PFS) was 23.8 months. The study identified that patients who failed initial anti-PD-1 but responded after JAK inhibition had improved immune function features.

Phase 2 Study in Myelofibrosis (Monotherapy and Combination) [2]

- **Study Cohorts:**
 - **Cohort A:** Patients on a stable, low dose of ruxolitinib (≤ 15 mg/day) had **itacitinib** added to their regimen.
 - **Cohort B:** Patients who had discontinued ruxolitinib due to toxicity or loss of response received **itacitinib** monotherapy.

- **Efficacy Endpoint:** The proportion of patients achieving $\geq 35\%$ spleen volume reduction (SVR35) at week 24.
- **Key Results:** In Cohort A, 0% of patients achieved SVR35. In Cohort B, 20% of patients achieved SVR35. The study concluded that **itacitinib** alone may provide some benefit for patients who have discontinued ruxolitinib.

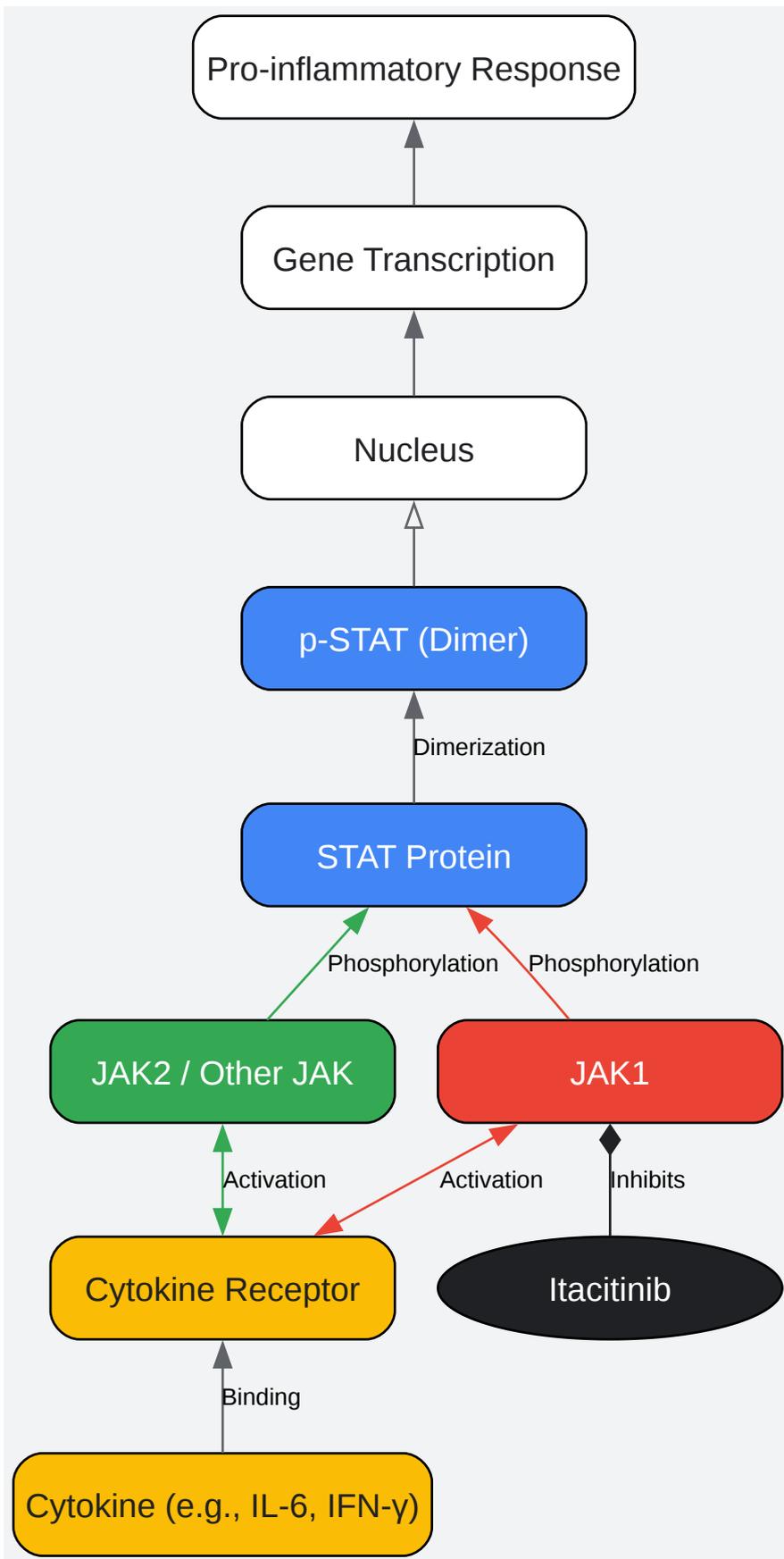
Preclinical Model for CRS Prevention (CAR T-cell Therapy) [3]

- **In Vitro Co-culture Model:**
 - **Protocol:** CAR T-cells were co-cultured with target tumor cells. **Itacitinib** was added at various concentrations (50-1000 nM).
 - **Assessment:** Cytokine levels (IFN- γ , IL-6, etc.) were measured from supernatant 17-24 hours later using a multiplex immunoassay (e.g., Meso Scale Discovery). CAR T-cell proliferation and cytotoxic killing capacity were also evaluated.
 - **Finding:** **Itacitinib** significantly and dose-dependently reduced CRS-related cytokines without inhibiting CAR T-cell proliferation or antitumor killing capacity at clinically relevant doses.
- **In Vivo Mouse Model:**
 - **Protocol:** CRS was induced in immunodeficient (NSG) mice bearing tumors and treated with human CD19-CAR T-cells. **Itacitinib** was administered orally, either prophylactically (before CAR T-cells) or therapeutically (after symptoms).
 - **Assessment:** Plasma cytokine levels and antitumor activity were monitored.
 - **Finding:** Prophylactic **itacitinib** reduced cytokine levels without compromising the antitumor efficacy of CAR T-cells.

Mechanism of Action and Signaling Pathway

Itacitinib is a selective **Janus kinase 1 (JAK1) inhibitor** [7] [6]. It blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of multiple pro-inflammatory cytokines that use the JAK-STAT pathway, such as IL-6, IFN- γ , and others [3] [6].

The diagram below illustrates the JAK-STAT signaling pathway and **Itacitinib**'s mechanism of action.



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*JAK-STAT signaling pathway and **Itacitinib** inhibition.*

Research Implications and Future Directions

- **Overcoming Immunotherapy Resistance:** The NSCLC trial data suggests that JAK1 inhibition can "rescue" anti-PD-1 responses in some patients by modulating persistent IFN-driven inflammation that leads to T-cell exhaustion [1].
- **Managing Treatment Toxicity:** **Itacitinib**'s JAK1 selectivity may offer a safety advantage over JAK1/2 inhibitors (like ruxolitinib) in indications like myelofibrosis and CRS prevention, potentially reducing dose-limiting cytopenias [3] [2].
- **Differentiated Efficacy Profile:** **Itacitinib**'s efficacy appears to be context-dependent. It was sufficient in a CpG-induced HLH model but suboptimal in a viral-driven model, where combined JAK1/JAK2 inhibition was superior [8].

The available information is primarily from recent journal publications; for the most current trial status and detailed protocols, I recommend checking the official registries on ClinicalTrials.gov.

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